3-Chloro-2H-1,4-benzothiazine
Description
Structure
3D Structure
Properties
CAS No. |
918968-14-6 |
|---|---|
Molecular Formula |
C8H6ClNS |
Molecular Weight |
183.66 g/mol |
IUPAC Name |
3-chloro-2H-1,4-benzothiazine |
InChI |
InChI=1S/C8H6ClNS/c9-8-5-11-7-4-2-1-3-6(7)10-8/h1-4H,5H2 |
InChI Key |
FSLWOFUSZXNBII-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NC2=CC=CC=C2S1)Cl |
Origin of Product |
United States |
Chemical Reactivity and Derivatization Strategies of 3 Chloro 2h 1,4 Benzothiazine and 1,4 Benzothiazine Derivatives
Substitution Reactions at the 3-Position of 3-Chloro-2H-1,4-benzothiazine
The chlorine atom at the 3-position of this compound serves as a good leaving group, making this position susceptible to nucleophilic substitution reactions. This reactivity is a key feature for the introduction of various functional groups and for building molecular complexity.
Nucleophilic Displacement with Substituted Anilines
The reaction of this compound with substituted anilines is a viable method for the synthesis of 3-anilino-2H-1,4-benzothiazine derivatives. This nucleophilic aromatic substitution (SNAr) reaction typically proceeds by the attack of the nucleophilic nitrogen of the aniline (B41778) on the electron-deficient carbon at the 3-position of the benzothiazine ring. The reaction is generally facilitated by the presence of a base to neutralize the liberated hydrochloric acid.
While direct literature on the reaction of this compound with anilines is not extensively detailed, the synthesis of N-aryl-2-(3-oxo-1,4-benzothiazine-2-yl)acetamide derivatives has been reported, which involves the reaction of a related benzothiazine intermediate with substituted anilines. cbijournal.com This suggests the feasibility of such nucleophilic displacement reactions on the 1,4-benzothiazine core. The general reaction conditions would likely involve heating the reactants in a suitable solvent, such as ethanol (B145695) or dimethylformamide (DMF), in the presence of a non-nucleophilic base like triethylamine (B128534) or potassium carbonate.
Table 1: Plausible Reaction Conditions for Nucleophilic Displacement with Substituted Anilines
| Reactant 1 | Reactant 2 | Solvent | Base | Temperature | Product |
| This compound | Substituted Aniline | Ethanol or DMF | Triethylamine or K₂CO₃ | Reflux | 3-(Arylamino)-2H-1,4-benzothiazine |
Reactions with Azide (B81097) Moieties
The introduction of an azide group at the 3-position of the 1,4-benzothiazine ring can be achieved through a nucleophilic substitution reaction with an azide source, typically sodium azide. The resulting 3-azido-2H-1,4-benzothiazine is a versatile intermediate that can undergo further transformations, such as cycloaddition reactions or reduction to the corresponding amine.
A one-pot regioselective synthesis of N-(3-oxo-3,4-dihydro-2H-benzo[b] researchgate.netias.ac.inthiazin-2-yl)benzamide has been reported, which proceeds through the reaction of 2-aminothiophenol (B119425) with an azide derivative in the presence of diisopropylethylamine in acetone. cbijournal.com This demonstrates the utility of azide moieties in the synthesis of complex 1,4-benzothiazine derivatives. The direct reaction of this compound with sodium azide would be expected to proceed under standard conditions for nucleophilic substitution of a chloro group by an azide anion.
Table 2: Expected Reaction for the Synthesis of 3-Azido-2H-1,4-benzothiazine
| Reactant 1 | Reactant 2 | Solvent | Temperature | Product |
| This compound | Sodium Azide | DMF or Acetonitrile (B52724) | Room Temperature to Reflux | 3-Azido-2H-1,4-benzothiazine |
Modifications and Functionalization of the 1,4-Benzothiazine Ring System
Beyond substitution at the 3-position, the 1,4-benzothiazine ring system can be modified at other positions, particularly at the nitrogen atom of the thiazine (B8601807) ring, to introduce a variety of substituents and to modulate the physicochemical and biological properties of the resulting compounds.
Alkylation and Acylation Reactions
The nitrogen atom at the 4-position of the 2H-1,4-benzothiazin-3(4H)-one ring is nucleophilic and can be readily alkylated or acylated. N-alkylation is typically performed by treating the benzothiazine with an alkyl halide in the presence of a base. researchgate.net For instance, N-alkylation of 2H-1,4-benzothiazin-3(4H)-one has been carried out in boiling toluene (B28343) with sodium hydroxide (B78521) or potassium carbonate and a phase-transfer catalyst like tetrabutylammonium (B224687) bromide. researchgate.net
N-acylation can be achieved using acylating agents such as acyl chlorides or anhydrides in the presence of a base like pyridine (B92270) or triethylamine. These reactions provide access to a wide array of N-substituted 1,4-benzothiazine derivatives with diverse functionalities. cbijournal.com
Table 3: Representative Alkylation and Acylation Reactions of 2H-1,4-Benzothiazin-3(4H)-one
| Reaction Type | Reagents | Base | Solvent | Product |
| N-Alkylation | Alkyl halide | NaOH or K₂CO₃ | Toluene | 4-Alkyl-2H-1,4-benzothiazin-3(4H)-one |
| N-Acylation | Acyl chloride | Pyridine or Et₃N | Dichloromethane | 4-Acyl-2H-1,4-benzothiazin-3(4H)-one |
Introduction of Hetaryl Substituents
The introduction of heteroaromatic (hetaryl) substituents onto the 1,4-benzothiazine ring can be accomplished through modern cross-coupling methodologies. While direct examples on this compound are not abundant, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds between aryl or heteroaryl halides and boronic acids.
The Suzuki-Miyaura coupling of 6-chloro-5H-benzo[a]phenothiazin-5-one with phenylboronic acid has been reported, demonstrating the feasibility of such reactions on a related heterocyclic system. asianpubs.org It is therefore plausible that this compound could undergo Suzuki-Miyaura coupling with various heteroarylboronic acids in the presence of a palladium catalyst, a suitable ligand, and a base to afford 3-(hetaryl)-2H-1,4-benzothiazine derivatives.
Table 4: Proposed Suzuki-Miyaura Coupling for the Synthesis of 3-Hetaryl-1,4-benzothiazines
| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Product |
| This compound | Hetarylboronic acid | Pd(OAc)₂ or Pd₂(dba)₃ | SPhos or PPh₃ | K₂CO₃ or K₃PO₄ | Toluene or Dioxane | 3-(Hetaryl)-2H-1,4-benzothiazine |
Spiro Compound Formation
Spirocyclic compounds containing the 1,4-benzothiazine moiety are of significant interest due to their unique three-dimensional structures and potential biological activities. The formation of spiro compounds often involves the reaction of a 1,4-benzothiazine precursor with a bifunctional reagent.
A common strategy for the synthesis of spiro[benzothiazine-3,3'-indoline] derivatives involves the condensation of a 1,4-benzothiazine derivative with an isatin (B1672199) (1H-indole-2,3-dione). For example, the three-component reaction of an isatin, naphthalen-1-amine, and a CH-acid can lead to the formation of spiro[benzo[h]quinoline-7,3'-indoline] derivatives, showcasing the versatility of isatins in spiro-annulation reactions. ias.ac.in While not a direct reaction on a pre-formed benzothiazine, this highlights a synthetic route towards related spiro systems. More direct approaches could involve the reaction of a suitable 1,4-benzothiazine derivative with isatin or its derivatives to construct the spirocyclic framework.
Table 5: General Approach to Spiro[benzothiazine-3,3'-indoline] Derivatives
| Precursor 1 | Precursor 2 | Reaction Type | Product |
| 1,4-Benzothiazine derivative | Isatin derivative | Condensation/Cycloaddition | Spiro[benzothiazine-3,3'-indoline] |
Ring Transformation and Rearrangement Reactions
The 1,4-benzothiazine ring system is susceptible to transformations that alter its core structure. These reactions, often triggered by nucleophiles, oxidizing agents, or photochemical conditions, can lead to either the contraction of the six-membered thiazine ring or its expansion, yielding different heterocyclic frameworks. beilstein-journals.orgnih.gov
Ring Contraction to 1,3-Benzothiazoles
The transformation of 1,4-benzothiazines into the isomeric 1,3-benzothiazole system is a notable ring contraction reaction. This process involves the rearrangement of the thiazine ring to form the more compact five-membered thiazole (B1198619) ring fused to the benzene (B151609) core.
One significant pathway for this contraction is induced by nucleophiles. beilstein-journals.orgnih.gov For instance, 3-aroylpyrrolo[2,1-c] beilstein-journals.orgrsc.orgbenzothiazine-1,2,4-triones undergo a ring contraction when treated with various nucleophiles such as alkanols, benzylamine, and arylamines. beilstein-journals.orgnih.gov The reaction mechanism proceeds through the cleavage of the S–C bond within the 1,4-benzothiazine moiety, initiated by the nucleophilic attack. This leads to the in-situ formation of a 1-(2-thiophenyl)pyrrole intermediate, which subsequently undergoes intramolecular cyclization to yield the final pyrrolo[2,1-b] beilstein-journals.orgresearchgate.netbenzothiazole (B30560) product. beilstein-journals.org
Another example involves the reaction of 2-benzoyl-1,4-benzothiazin-3-one under liquid-solid phase transfer catalysis conditions. When treated with an excess of methyl chloroacetate (B1199739) in the presence of potassium carbonate and a phase-transfer catalyst, the 1,4-benzothiazine derivative undergoes a ring transformation to produce 1-methoxycarbonylmethyl-1,3-benzothiazol-2-one.
Table 1: Examples of 1,4-Benzothiazine Ring Contraction Reactions
| Starting Material | Reagents/Conditions | Product | Reference |
| 3-Aroylpyrrolo[2,1-c] beilstein-journals.orgrsc.orgbenzothiazine-1,2,4-triones | Alkanols, Benzylamine, or Arylamines (Nucleophiles) | Pyrrolo[2,1-b] beilstein-journals.orgresearchgate.netbenzothiazoles | beilstein-journals.org, nih.gov |
| 2-Benzoyl-1,4-benzothiazin-3-one | Methyl chloroacetate, K2CO3, TBAB (Phase Transfer Catalysis) | 1-Methoxycarbonylmethyl-1,3-benzothiazol-2-one |
Oxidative Ring Expansion Processes
Oxidative ring expansion represents a key synthetic strategy for constructing the 1,4-benzothiazine framework from the smaller 1,3-benzothiazole ring system. This transformation is not an expansion of the 1,4-benzothiazine itself but rather a method to synthesize it from a five-membered heterocyclic precursor.
A concise and efficient metal-free approach has been developed for the preparation of dihydro-1,4-benzothiazine derivatives through the oxidative ring expansion of 2-aminobenzothiazoles with olefins. nih.govrsc.orgrsc.org In this process, an oxidizing agent such as iodobenzene (B50100) diacetate [PhI(OAc)2] facilitates the oxidative ring-opening of the 2-aminobenzothiazole. nih.govrsc.org This is followed by a [4+2] heteroannulation (cycloaddition) with an olefin to construct the cyanamide-containing dihydro-1,4-benzothiazine ring. rsc.org The reaction is applicable to a wide range of readily accessible 2-aminobenzothiazoles and olefins, providing moderate-to-good yields. rsc.orgrsc.org
Similarly, N-substituted benzo-1,4-thiazine-2-carboxylates can be prepared via an m-CPBA-mediated oxidative ring expansion of substituted benzothiazoles. nih.gov This method highlights the versatility of oxidative processes in transforming the benzothiazole core into the larger 1,4-benzothiazine system. Copper-catalyzed reactions have also been employed for similar ring expansion transformations.
Table 2: Examples of Oxidative Ring Expansion for 1,4-Benzothiazine Synthesis
| Starting Material | Reagents/Conditions | Product | Reference |
| 2-Aminobenzothiazoles and Olefins | Iodobenzene diacetate [PhI(OAc)2], DCM, 85 °C (Metal-free) | Dihydro-1,4-benzothiazine derivatives | rsc.org, nih.gov |
| Substituted Benzothiazoles | m-CPBA (meta-Chloroperoxybenzoic acid) | N-Substituted benzo-1,4-thiazine-2-carboxylates | nih.gov |
| 2-Aminobenzothiazoles and Alkynyl Carboxylic Acids | Copper Catalyst | 1,4-Benzothiazines |
Compound Index
Structure Activity Relationship Sar Studies of 1,4 Benzothiazine Derivatives
Influence of Substituents on Biological Activity Profiles
The biological activity of 1,4-benzothiazine derivatives is highly dependent on the nature and position of substituents on both the benzene (B151609) and the thiazine (B8601807) rings. Research has demonstrated that even minor changes to the substitution pattern can lead to significant shifts in pharmacological profiles, including antibacterial, anticonvulsant, and antihypertensive effects. cbijournal.comnih.govnih.gov
For instance, in the development of anticonvulsant agents, two series of 1,4-benzothiazine-3-one derivatives were synthesized, one with alkyl substitutions and another with aryl substitutions at the 4-position. nih.gov Within the aryl-substituted series, compound 4h (4-(4-bromo-benzyl)-4H-benzo[b] nih.govresearchgate.netthiazin-3(4H)-one) showed promising activity in chemically-induced seizure models. nih.gov Computational studies further suggested that this compound has higher activity based on its electronic properties, such as its HOMO-LUMO gap. nih.gov This indicates that the presence of a halogenated aryl group at the N-4 position can be crucial for anticonvulsant efficacy.
In the context of antibacterial agents, the introduction of a 1,2,3-triazole moiety at the 4-position of the 2H-1,4-benzothiazin-3(4H)-one core has been explored. nih.gov One derivative from this series, compound 8a , which incorporates a galactose-derived triazole, demonstrated excellent activity against Pseudomonas aeruginosa and Acinetobacter strains. nih.gov This highlights the significant impact of bulky, functionalized substituents at the nitrogen atom of the thiazine ring on antibacterial potency.
Furthermore, studies on antihypertensive 1,4-benzothiazine derivatives have shown the importance of substituents at the 2-position. Derivatives of 2H-1,4-benzothiazin-3(4H)-one bearing a (4-phenyl-1-piperazinyl)alkyl moiety at this position were synthesized and evaluated. nih.gov While generally weak as calcium channel blockers, many of these compounds exhibited potent calmodulin antagonistic activity. nih.gov Specifically, derivatives with a 4-fluorophenyl group on the piperazine (B1678402) ring demonstrated potent antihypertensive effects, underscoring the role of specific halogen substitutions on appended aryl rings. nih.gov
The following table summarizes the influence of key substituents on the biological activity of 1,4-benzothiazine derivatives.
| Core Structure | Position of Substitution | Substituent | Observed Biological Activity |
| 1,4-Benzothiazin-3-one | N-4 | 4-Bromo-benzyl | Anticonvulsant nih.gov |
| 2H-1,4-Benzothiazin-3(4H)-one | N-4 | 1,2,3-Triazole linked to galactose | Antibacterial nih.gov |
| 2H-1,4-Benzothiazin-3(4H)-one | C-2 | 3-(4-(4-fluorophenyl)-1-piperazinyl)propyl | Antihypertensive nih.gov |
Pharmacophore Elucidation for Targeted Biological Actions
Pharmacophore modeling helps to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. For 1,4-benzothiazine derivatives, the core structure itself serves as a crucial scaffold. nih.govresearchgate.net The biological activity is often attributed to the presence of a fold along the nitrogen-sulfur axis, which is structurally similar to that of phenothiazines, a well-known class of psychoactive drugs. cbijournal.com
For anticonvulsant activity, the design of novel 1,4-benzothiazine-3-one derivatives was based on the chemical scaffolds of known anticonvulsants like perampanel (B3395873) and hydantoins. nih.gov Molecular docking and dynamics simulations suggest that these compounds may exert their effects through GABA-Aergic receptors. The key pharmacophoric features likely include the benzothiazine core acting as a rigid scaffold, a hydrogen bond acceptor (the carbonyl group at C-3), and an aromatic feature (the substituent at N-4) that can engage in specific interactions within the receptor's binding site. nih.gov
In the pursuit of antibacterial agents targeting peptide deformylase (PDF), a new class of 1,4-benzothiazine-based bisamide derivatives was designed. frontiersin.org Molecular modeling indicated that these designed molecules had better docking scores compared to the natural PDF inhibitor, actinonin. The pharmacophore in this case appears to involve the 1,4-benzothiazine-3-one core, with a bisamide side chain replacing the typical hydroxamic acid moiety found in other inhibitors. This suggests that the benzothiazine portion provides the necessary structural foundation, while the bisamide group engages in key interactions with the enzyme's active site. frontiersin.org
Modulation of Activity by Structural Variations
Beyond simple substituent changes, significant structural modifications to the 1,4-benzothiazine skeleton can profoundly modulate biological activity. These variations include ring expansions, the introduction of additional heterocyclic rings, and the creation of more complex fused systems. cbijournal.comresearchgate.net
One area of exploration involves the synthesis of 1,2,3-triazolylmethyl-2H-1,4-benzothiazin-3(4H)-one derivatives. nih.gov The synthesis through 1,3-dipolar cycloaddition reactions can lead to two different regioisomers (1,4-disubstituted and 1,5-disubstituted triazoles). The choice of reaction conditions (thermal vs. copper-catalyzed "click chemistry") allows for selective synthesis of one regioisomer over the other. This structural variation is critical, as the spatial orientation of the appended triazole ring relative to the benzothiazine core can significantly impact the molecule's ability to bind to its target, thereby affecting its antibacterial profile. nih.gov
Another approach involves the fusion of additional rings to the benzothiazine framework, creating systems like quinobenzothiazines. researchgate.netnih.gov These more complex, rigid structures have been investigated for their potential as antimicrobial and anticancer agents. The planarity and extended aromatic system of these fused derivatives can facilitate different binding modes, such as intercalation with DNA or interaction with different enzymatic targets, compared to the simpler, non-fused benzothiazine core. researchgate.net
The synthesis of oxadiazolyl-1,4-benzothiazines represents another structural modification, where a 1,3,4-oxadiazole (B1194373) ring is attached to the core. researchgate.net This variation introduces additional heteroatoms and potential hydrogen bonding sites, which were shown to result in convincing antibacterial activities against both gram-positive and gram-negative bacteria. researchgate.net
The following table details how different structural variations on the 1,4-benzothiazine scaffold can alter its biological properties.
| Structural Variation | Resulting Compound Class | Potential Biological Action |
| Addition of a triazole ring via a methylene (B1212753) linker | 1,2,3-Triazolylmethyl-2H-1,4-benzothiazin-3(4H)-ones | Antibacterial nih.gov |
| Fusion with a quinoline (B57606) ring | Quinobenzothiazines | Antimicrobial, Anticancer researchgate.netnih.gov |
| Addition of an oxadiazole ring | Oxadiazolyl-1,4-benzothiazines | Antibacterial researchgate.net |
| Introduction of a bisamide side chain | 1,4-Benzothiazine-3-one bisamides | Antibacterial (PDF inhibitors) frontiersin.org |
Exploration of Biological Activities and Potential Therapeutic Applications of 1,4 Benzothiazine Derivatives Excluding Clinical Human Data
General Overview of Diverse Biological Activities
The 1,4-benzothiazine scaffold is a prominent heterocyclic system in medicinal chemistry, recognized for its wide array of pharmacological properties. cbijournal.comnih.govresearchgate.netnih.gov This structural motif, consisting of a benzene (B151609) ring fused to a thiazine (B8601807) ring, serves as a versatile template for the development of novel therapeutic agents. nih.gov Derivatives of 1,4-benzothiazine have been extensively investigated and have demonstrated a broad spectrum of biological activities in preclinical studies. cbijournal.comresearchgate.net
These activities include, but are not limited to:
Antimicrobial Effects : Exhibiting activity against various bacterial and fungal strains. cbijournal.comnih.govmdpi.com
Anticancer Properties : Showing cytotoxic activity against various cancer cell lines. nih.govresearchgate.netnih.govrjsocmed.com
Cardiovascular Applications : Including antihypertensive, calcium channel antagonist, and anti-arrhythmic effects. nih.govingentaconnect.comresearchgate.netnih.gov
Anti-inflammatory Action : A widely reported property of this class of compounds. nih.govresearchgate.netresearchgate.netnih.gov
Neuroprotective and CNS Activities : Demonstrating potential roles in neurodegenerative diseases. researchgate.netingentaconnect.comresearchgate.net
Other notable activities : Research has also pointed towards antimalarial, antioxidant, antiviral, immunomodulatory, and antidiabetic potential. cbijournal.comnih.govresearchgate.netsemanticscholar.orgnih.gov
The structural similarity of the 1,4-benzothiazine core to phenothiazines, which also feature a fold along the nitrogen-sulfur axis, is thought to contribute to its diverse bioactivity. cbijournal.com The versatility of this scaffold allows for extensive chemical modification, leading to a wide range of derivatives with tailored pharmacological profiles. nih.govnih.gov
Mechanisms of Biological Action at the Molecular Level (in vitro)
The diverse biological effects of 1,4-benzothiazine derivatives are rooted in their ability to interact with various molecular targets, including enzymes, receptors, and cellular signaling pathways.
Derivatives of 1,4-benzothiazine have been identified as inhibitors of several key enzymes implicated in various disease processes.
Cyclooxygenase (COX) : Certain 1,2-benzothiazine derivatives have been evaluated for their ability to inhibit COX-1 and COX-2, enzymes central to the inflammatory cascade. nih.gov Studies involving molecular docking and in vitro assays have been used to assess their inhibitory potential and selectivity. nih.gov Benzothiazole (B30560) derivatives have also been shown to suppress COX-2 activation. turkjps.org
Monoamine Oxidase (MAO) : Novel 2,1-benzothiazine derivatives have been synthesized and investigated as inhibitors of monoamine oxidase enzymes, MAO-A and MAO-B. rsc.org In vitro assays demonstrated that some of these compounds exhibit inhibitory activity in the lower micromolar range, suggesting potential applications in neurological disorders. rsc.org
Bacterial Peptide Deformylase (PDF) : In the search for new antibacterial agents, 1,4-benzothiazine-based bisamide derivatives were designed as inhibitors of bacterial peptide deformylase (PDF), an essential enzyme in bacteria. frontiersin.org Molecular modeling and bioactivity assessments identified derivatives with promising antibacterial activity against Staphylococcus aureus. frontiersin.org
Aldose Reductase : 4-substituted benzothiazolyl-1,4-benzothiazine derivatives have been reported as potent inhibitors of aldose reductase, an enzyme linked to diabetic complications. ingentaconnect.comresearchgate.net
Candida albicans CYP51 : Some 1,4-benzothiazine derivatives have been designed and evaluated as inhibitors of Candida albicans CYP51, a crucial enzyme in fungal cell membrane synthesis. nih.gov
The interaction of 1,4-benzothiazine derivatives with various cell surface and intracellular receptors is a key mechanism underlying their pharmacological effects.
Calcium Channel Blockade : A number of 1,4-benzothiazine derivatives have been synthesized and evaluated as calcium channel antagonists. nih.gov Pyrrolo cbijournal.comnih.govbenzothiazine derivatives, in particular, have been identified as a novel series of calcium channel antagonists. nih.gov Radioreceptor assays using rat heart and cortex homogenates showed that some of these compounds possess an affinity for calcium channels equal to or higher than reference drugs like verapamil (B1683045) and diltiazem. nih.gov These compounds demonstrated a notable selectivity for cardiac tissue over vascular tissue in functional studies. nih.gov
AMPA and Kainate Receptor Modulation : Certain benzothiadiazine derivatives have been investigated for their ability to act as positive allosteric modulators (PAMs) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate (KA) receptors, which are types of ionotropic glutamate (B1630785) receptors. jpp.krakow.pl Studies on 1,4-benzothiazine 1,1-dioxides revealed significant AMPA receptor potentiation activity. acs.org For instance, the chloro-substituted compound 7-chloro-2H-1,4-benzothiazine 1,1-dioxide was identified as a promising AMPAR potentiator. acs.org
At the cellular level, 1,4-benzothiazine derivatives can modulate signaling pathways that control inflammation, cell proliferation, and apoptosis.
Regulation of Inflammatory Pathways : In studies using A-549 lung cancer cells, the compound propyl 3-methyl-3,4-dihydro-2H-benzo[b] cbijournal.comnih.govthiazine-2-carboxylate was found to effectively downregulate various pro-inflammatory genes, including Il1-α, Il1-β, Il6, vimentin, COX-2, Il8, and TNF-α in vitro. rjeid.com Furthermore, some benzothiazole derivatives have been shown to suppress the activation of the inflammation-inducing NF-κB/COX-2/iNOS signaling pathway in hepatocellular carcinoma cells, leading to apoptosis. turkjps.org This indicates that a key anti-inflammatory mechanism of these compounds is the inhibition of critical inflammatory mediators and transcription factors like NF-κB. turkjps.org
Preclinical Research on Specific Biological Targets (in vitro)
Preclinical in vitro studies have focused on elucidating the activity of 1,4-benzothiazine derivatives against specific biological targets, with a significant emphasis on their anti-inflammatory effects.
The anti-inflammatory properties of 1,4-benzothiazine derivatives are among their most extensively studied biological activities. nih.govresearchgate.netnih.govresearchgate.net In vitro research has confirmed their ability to modulate key components of the inflammatory response. A new series of dihydro-4H-1,4-benzothiazine derivatives has been prepared and shown to possess anti-inflammatory activity. nih.gov
The mechanism often involves the inhibition of enzymes like cyclooxygenase (COX) and the downregulation of pro-inflammatory cytokines and signaling pathways. nih.govturkjps.orgrjeid.com For example, studies have demonstrated that certain derivatives can suppress the expression of COX-2, inducible nitric oxide synthase (iNOS), and various interleukins by inhibiting the NF-κB pathway. turkjps.org The compound propyl 3-methyl-3,4-dihydro-2H-benzo[b] cbijournal.comnih.govthiazine-2-carboxylate was shown to suppress the proliferation and migration of lung cancer cells in vitro, an effect linked to its downregulation of multiple pro-inflammatory genes. rjeid.com
| Compound/Derivative Class | In Vitro Model/Assay | Observed Anti-inflammatory Effect | Reference |
|---|---|---|---|
| Propyl 3-methyl-3,4-dihydro-2H-benzo[b] cbijournal.comnih.govthiazine-2-carboxylate | A-549 lung cancer cells | Downregulation of pro-inflammatory genes (Il1-α, Il1-β, Il6, COX-2, Il8, TNF-α) | rjeid.com |
| 2-Substituted benzothiazole derivatives | HepG2 hepatocellular carcinoma cells | Suppression of NF-κB/COX-2/iNOS signaling pathway | turkjps.org |
| Arylpiperazine derivatives of 1,2-benzothiazine | Cyclooxygenase inhibition assay | Inhibition of COX-1 and COX-2 activity | nih.gov |
| Dihydro-4H-1,4-benzothiazine derivatives | Carrageenan paw edema assay (in vivo model reflecting in vitro potential) | Demonstrated anti-inflammatory activity | nih.gov |
Antimicrobial Efficacy (Antibacterial, Antifungal, Antiviral)
Derivatives of 1,4-benzothiazine are recognized as a significant class of heterocyclic compounds, demonstrating a wide spectrum of antimicrobial activities. cbijournal.com These molecules have been the focus of extensive research to explore their potential against various pathogenic microorganisms, including bacteria, fungi, and viruses. nih.gov
Antibacterial Activity The antibacterial potential of 1,4-benzothiazine derivatives has been evaluated against both Gram-positive and Gram-negative bacteria. researchgate.netresearchgate.net For instance, a series of 2H,4H-2-[(substituted)-phenyl-1,3,4-oxadiazol-5-yl]-methyl 3-oxo-1,4-benzothiazine derivatives showed promising activity against both types of bacteria when compared to the standard drug ampicillin (B1664943) trihydrate. researchgate.net Similarly, novel 1,2,3-triazole derivatives incorporating a 1,4-benzothiazin-3-one ring have been synthesized and tested. nih.gov Among these, compound 8a (structure not detailed in the source) demonstrated excellent antibacterial activity against Pseudomonas aeruginosa (ATCC) and Acinetobacter (ESBL) with a Minimum Inhibitory Concentration (MIC) of 31.2 μg/ml. nih.gov
Other studies have reported the synthesis of N-aryl-2-(3-oxo-1,4-benzothiazine-2-yl)acetamide derivatives and 3-aryl-2H-benzo researchgate.netnih.govthiazines, which also contribute to the body of research on the antibacterial applications of this scaffold. cbijournal.com Research into pyrazolo-1,2-benzothiazine acetamides showed that compounds 7b and 7h exhibited potent activity against different strains of Staphylococcus aureus, with MIC₉₀ values of 16 μg/mL and 8.0 μg/mL, respectively. beilstein-journals.org Another study on 1,2-benzothiazine derivatives found that several compounds were active against the Gram-positive bacteria Bacillus subtilis and Staphylococcus aureus, with MIC values ranging from 25 to 600 µg/mL. nih.govresearchgate.net
| Compound Class/Derivative | Bacterial Strain(s) | Observed Activity | Reference |
|---|---|---|---|
| 1,2,3-Triazole derivatives of 1,4-benzothiazin-3-one (e.g., compound 8a) | Pseudomonas aeruginosa, Acinetobacter (ESBL) | MIC = 31.2 µg/ml | nih.gov |
| Pyrazolo-1,2-benzothiazine acetamides (7b) | Staphylococcus aureus (various strains) | MIC₉₀ = 16 µg/mL | beilstein-journals.org |
| Pyrazolo-1,2-benzothiazine acetamides (7h) | Staphylococcus aureus (various strains) | MIC₉₀ = 8.0 µg/mL | beilstein-journals.org |
| Various 1,2-benzothiazine derivatives | Bacillus subtilis, Staphylococcus aureus | MIC range = 25–600 µg/mL | nih.govresearchgate.net |
| 2H,4H-2-[(substituted)-phenyl-1,3,4-oxadiazol-5-yl]-methyl 3-oxo-1,4-benzothiazine derivatives | Gram-positive and Gram-negative bacteria | Convincing activities compared to ampicillin trihydrate | researchgate.net |
Antifungal Activity The structural features of 1,4-benzothiazines, particularly the fold along the nitrogen-sulfur axis, are considered important for their biological activities, including antifungal efficacy. cbijournal.comijprajournal.com Several studies have demonstrated the potential of these derivatives against various fungal strains. researchgate.net For example, newly synthesized 3-phenyl-2H-benzo researchgate.netnih.govthiazine derivatives were screened for in vitro antifungal activity and showed potential against strains like Candida albicans, Aspergillus fumigatus, and Trichophyton mentagrophytes, with some compounds showing better zones of inhibition than the standard drug Nystatin. ijprajournal.com
A review of 1,4-benzothiazine azole derivatives highlighted their anti-Candida activity. nih.gov It was found that their efficacy correlates with specific chemical characteristics, and interestingly, some ether derivatives that show little activity in vitro are among the most active compounds in vivo. nih.gov This suggests a possible metabolic activation or an immunomodulating effect in addition to direct antifungal action. nih.gov Other research has focused on synthesizing benzothiazole derivatives and testing them against fungal species, with some compounds containing nitro and chloro/fluoro groups showing moderate activity. humanjournals.com
| Compound Class/Derivative | Fungal Strain(s) | Observed Activity | Reference |
|---|---|---|---|
| 3-phenyl-2H-benzo researchgate.netnih.govthiazine derivatives | Candida albicans, Aspergillus fumigatus, Trichophyton mentagrophytes, Penicillium marneffei | Showed potential zones of inhibition, some better than Nystatin | ijprajournal.com |
| 1,4-Benzothiazine azole derivatives | Candida species | Activity correlates with chemical structure; some ether derivatives are highly active in vivo | nih.gov |
| Substituted benzothiazole derivatives (with nitro and chloro/fluoro groups) | Not specified | Moderate antifungal activity | humanjournals.com |
| Pyrazolo-1,2-benzothiazine acetamides | Candida albicans | Moderate to weak activity | beilstein-journals.org |
Antiviral Activity The 1,4-benzothiazine scaffold is also a template for developing agents with antiviral properties. nih.gov Research has explored these compounds against various viruses. nih.gov For instance, certain benzothiazole derivatives have been evaluated for their activity against the Herpes Simplex Virus (HSV), with some pyrimido[2,1-b]benzothiazole and benzothiazolo[2,3-b]quinazoline derivatives showing a 50–61% reduction in viral plaques. nih.gov While much of the antiviral research has focused on the broader benzothiazole class, the 1,4-benzothiazine core is recognized as a valuable starting point for the design of new antiviral drugs. nih.govnih.gov
Anticancer Activity
The 1,4-benzothiazine nucleus is a key structural motif in the development of novel antitumor agents. cbijournal.comnih.gov Derivatives of this scaffold have been shown to exhibit cytotoxic activity against various human cancer cell lines. researchgate.net
A series of substituted 1,4-benzothiazines were synthesized and evaluated for their anti-lung cancer activity against the A-549 cell line. researchgate.net One compound, propyl 3-methyl-3,4-dihydro-2H-benzo[b] researchgate.netnih.govthiazine-2-carboxylate (3c) , was identified as the most active, effectively suppressing the proliferation and migration of lung cancer cells in vitro. researchgate.net Further studies on novel 1,4-benzothiazine derivatives tested against the HT-29 human colon cancer cell line identified two compounds, AR13 and AR15 , as having high inhibitory effects. researchgate.net
The synthesis of benzothiazole acylhydrazones has also yielded compounds with notable anticancer properties. mdpi.com When evaluated against MCF-7 (human breast adenocarcinoma) and HT-29 (human colorectal adenocarcinoma) cell lines, compounds 4c and 4d were found to be the most active. mdpi.com The study noted that a 5-chloro substitution on the benzothiazole ring appeared to enhance cytotoxic activity. mdpi.com The broader class of 1,2-benzothiazines has also been investigated for anticancer properties. nih.gov
| Compound Class/Derivative | Cancer Cell Line(s) | Observed Activity | Reference |
|---|---|---|---|
| Propyl 3-methyl-3,4-dihydro-2H-benzo[b] researchgate.netnih.govthiazine-2-carboxylate (3c) | A-549 (Lung cancer) | Most active in the series; suppressed cell proliferation and migration | researchgate.net |
| 1,4-Benzothiazine derivatives AR13 and AR15 | HT-29 (Colon cancer) | Showed higher inhibition among the synthesized compounds | researchgate.net |
| Benzothiazole acylhydrazones (4c and 4d) | MCF-7 (Breast cancer), HT-29 (Colon cancer) | Most active compounds in the series | mdpi.com |
| Phthalazine derivatives | Various (e.g., VEGFR-2 inhibition) | Compounds 10g and 11a showed significant VEGFR-2 inhibition with IC₅₀ values of 0.148 µM and 0.196 µM | nih.gov |
Other Noteworthy Biological Activities (e.g., Antimalarial, Antihypertensive, Antidiabetic)
Beyond antimicrobial and anticancer applications, 1,4-benzothiazine derivatives have been explored for a range of other important biological activities. cbijournal.com
Antimalarial Activity Benzothiazole and its related structures, including benzothiazines, are promising scaffolds for the development of antimalarial drugs. nih.gov A systematic review has highlighted the potential of benzothiazole analogs against various strains of the malaria parasite. nih.gov Research into small-molecule benzothiazole hydrazones found them to be active against the malaria parasite both in vitro and in vivo. nih.govresearchgate.net One lead compound, 5f , exhibited antiplasmodial activity against a chloroquine/pyrimethamine-resistant strain of Plasmodium falciparum (K1) and was also effective in a murine model against a multi-drug resistant strain of Plasmodium yoelii. researchgate.net
Antihypertensive Activity The 1,4-benzothiazine framework is present in compounds investigated for their potential to lower blood pressure. cbijournal.com A study on new 2H-1,4-benzothiazin-3(4H)-one derivatives revealed that while they were generally weak calcium channel blockers, many showed moderate to potent calmodulin antagonistic activity. nih.gov Specifically, the compounds 2-[3-(4-(4-fluorophenyl)-1-piperazinyl]propyl]-2H-1,4-benzothiazin-3(4H)-one derivatives 45, 74, and 75 demonstrated potent antihypertensive effects in spontaneously hypertensive rats. nih.gov Other research has also focused on 3,4-Dihydro-2H-1,4-benzothiazine derivatives as potential antihypertensive agents. acs.orgnih.gov Additionally, 3-amino-2H-1,2,4-benzothiadiazine-1,1-dioxides have been shown to exert an antihypertensive effect in animal models. nih.gov
Antidiabetic Activity Certain derivatives of the benzothiazine family have been reported to possess antidiabetic properties. nih.gov A novel series of benzothiazole derivatives were synthesized and evaluated for their hypoglycemic activity in a streptozotocin-induced diabetic rat model. researchgate.netkoreascience.kr The results showed that all tested compounds were effective, with compound 3d , which contains a morpholine (B109124) moiety, showing the most prominent activity and causing a significant reduction in blood glucose levels compared to the reference drug, glibenclamide. koreascience.kr
| Activity | Compound Class/Derivative | Model/Target | Observed Activity | Reference |
|---|---|---|---|---|
| Antimalarial | Benzothiazole hydrazone (5f) | P. falciparum (K1 resistant strain), P. yoelii (MDR strain) | Exhibited potent antiplasmodial activity in vitro and in vivo | researchgate.net |
| Antihypertensive | 2H-1,4-benzothiazin-3(4H)-one derivatives (45, 74, 75) | Spontaneously hypertensive rats | Showed potent antihypertensive effects | nih.gov |
| Antihypertensive | 3-amino-2H-1,2,4-benzothiadiazine-1,1-dioxides | Renally hypertonic rat, "two-kidney hypertensive dog" | Exerted an antihypertensive effect | nih.gov |
| Antidiabetic | Benzothiazole derivative (3d) with morpholine moiety | Streptozotocin-induced diabetic rats | Exerted maximum glucose-lowering effects in the series | koreascience.kr |
Non Medicinal Applications of the 1,4 Benzothiazine Chromophore
Optoelectronic and Sensing Applications
The inherent photochromism and acidichromism of the 1,4-benzothiazine system make it a versatile candidate for smart devices like sensors and bioimaging systems. nih.gov
pH Sensing The acidichromic (color-changing with pH) behavior of the 1,4-benzothiazine scaffold has been harnessed for the development of visual pH sensors. nih.gov A notable example involves 2Z,2′Z-(1,2-ethanediylidene)bis(3-phenyl-2H-1,4-benzothiazine), a compound synthesized from the reaction of 3-phenyl-2H-1,4-benzothiazine and glyoxal. nih.gov This molecule demonstrates a distinct color change, appearing red at a pH of 4.0 or higher and shifting to green at a pH of 2.0 or lower, enabling a clear visual indication of pH levels. nih.gov This property has been applied to functionalize materials like poly(lactic acid) films and alginate hydrogels to create sensors that can visually detect volatile amines produced during food spoilage. nih.gov
Electrochromism Electrochromism, the ability of a material to change color in response to an electrical potential, is another application for 1,4-benzothiazine derivatives. A (pyrrolo)bis(1,4-benzothiazine) has been incorporated into a 3,4-ethylenedioxythiophene (B145204) (EDOT)-based film. nih.gov This composite material exhibits significantly faster switching times compared to reference polymers like polyaniline or poly(3,4-ethylenedioxythiophene) (PEDOT). nih.gov Specifically, it demonstrated a coloration time of 4.07 seconds and a bleaching time of just 0.47 seconds at 539 nm, highlighting its potential for use in electrochromic devices. nih.gov
Bioimaging In the field of diagnostics and bioimaging, fluorescent 1,4-benzothiazine derivatives have shown considerable promise. nih.gov A (pyrrolo)bis(1,4-benzothiazine) scaffold has been used to create fluorescent nanoparticles. nih.gov These nanoparticles exhibit a strong neon green fluorescence with a high quantum yield (49%) in water and a large Stokes shift (201 nm), which are critical characteristics for effective bioimaging applications. nih.gov In another application, a 1,4-benzothiazine ring fused with a coumarin (B35378) moiety, known as PBC, has been developed as a fluorescent probe for detecting cellular hypochlorite. The probe's fluorescence is selectively enhanced in the presence of hypochlorite, making it a promising tool for monitoring this species within living cells. nih.gov
| Application | 1,4-Benzothiazine Derivative Example | Key Research Finding | Citation |
|---|---|---|---|
| pH Sensing | 2Z,2′Z-(1,2-ethanediylidene)bis(3-phenyl-2H-1,4-benzothiazine) | Exhibits a distinct color change from red (pH ≥ 4.0) to green (pH ≤ 2.0). Used in sensors for detecting food spoilage. | nih.gov |
| Electrochromism | (pyrrolo)bis(1,4-benzothiazine) in an EDOT-based film | Achieves very fast switching times: 4.07 s for coloration and 0.47 s for bleaching. | nih.gov |
| Bioimaging (Nanoparticles) | (pyrrolo)bis(1,4-benzothiazine) | Forms fluorescent nanoparticles with a high quantum yield (49%) and large Stokes shift (201 nm). | nih.gov |
| Bioimaging (Fluorescent Probe) | 1,4-benzothiazine fused with coumarin (PBC) | Acts as a selective and sensitive fluorescent probe for cellular hypochlorite. | nih.gov |
Material Science and Industrial Applications
Beyond optoelectronics, 1,4-benzothiazine derivatives are utilized in several industrial processes and materials due to their chemical properties. nih.govcbijournal.com
Dyestuffs The chromophoric nature of the 1,4-benzothiazine ring system makes it a valuable component in the synthesis of dyestuffs. nih.govacgpubs.org These compounds are integral to pheomelanins, a class of naturally occurring pigments. nih.gov
Photographic Developers Certain 1,4-benzothiazine derivatives have been used as color photographic developers. nih.govresearchgate.net In photographic processing, a developer is a chemical solution that converts the latent image on photographic material into a visible one by reducing exposed silver halides to black metallic silver. researchgate.net
Corrosion Inhibitors The molecular structure of 1,4-benzothiazines makes them highly effective corrosion inhibitors, particularly for steel in acidic environments. nih.govrsc.org Their efficacy is attributed to the molecule's ability to adsorb onto the metal surface, forming a protective layer that inhibits both anodic and cathodic reactions. nih.govrsc.org Studies on derivatives such as ethyl 3-hydroxy-2-(p-tolyl)-3,4-dihydro-2H-benzo[b] rsc.orgthiazine-3-carboxylate (EHBT) and 2-(4-chlorophenyl)-1,4-benzothiazin-3-one (CBT) demonstrated high inhibition efficiencies of up to 98% and 97%, respectively, for carbon steel in 15% HCl. nih.govrsc.org Another compound, 1-(3-methyl-4H-1,4-benzothiazin-2-yl)ethanone (1,4-BT), also reached an efficiency of up to 98% for mild steel in 1 M HCl. rsc.org These compounds act as mixed-type inhibitors, and their adsorption on the steel surface is consistent with the Langmuir isotherm model. nih.govrsc.org
Antioxidants Derivatives of 1,4-benzothiazine have been reported for use as antioxidants for materials such as rubbers and elastomers. nih.gov
Semiconductors Recent research has demonstrated the potential of 1,4-benzothiazine-based compounds as organic semiconductors. acgpubs.org Specifically, 6H-Pyrrolo[3,2-b:4,5-b′]bis rsc.orgbenzothiazine (PBBTZ) and its derivatives have been synthesized and tested in organic field-effect transistors (OFETs). These materials were found to be p-type semiconductors. When used in devices fabricated on treated SiO₂/Si substrates, PBBTZ exhibited excellent performance, with an average hole mobility as high as 0.34 cm²V⁻¹s⁻¹ and a high on/off ratio of approximately 10⁶–10⁷. This performance is attributed to the well-ordered, coplanar molecular packing of the compound.
| Application | 1,4-Benzothiazine Derivative Example(s) | Key Research Finding | Citation |
|---|---|---|---|
| Dyestuffs | General 1,4-benzothiazine scaffold | The chromophoric system is a subunit in many dyestuffs and natural pigments like pheomelanin. | nih.govacgpubs.org |
| Photographic Developers | General 1,4-benzothiazine derivatives | Used as developing agents in color photography. | nih.govresearchgate.net |
| Corrosion Inhibitors | EHBT, CBT, 1,4-BT | Exhibit high inhibition efficiency (up to 98%) for steel in HCl by forming a protective surface layer. They act as mixed-type inhibitors. | nih.govrsc.orgrsc.org |
| Antioxidants | General 1,4-benzothiazine derivatives | Used to prevent degradation in materials like rubber and elastomers. | nih.gov |
| Semiconductors | 6H-Pyrrolo[3,2-b:4,5-b′]bis rsc.orgbenzothiazine (PBBTZ) | Functions as a p-type semiconductor in OFETs with high hole mobility (0.34 cm²V⁻¹s⁻¹) and a high on/off ratio (10⁶–10⁷). |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
